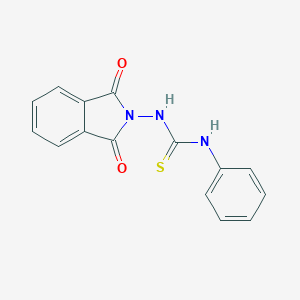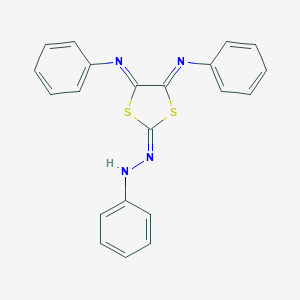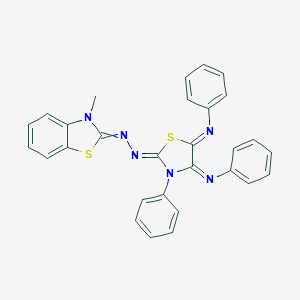
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that shows promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For instance, in cancer cells, this compound has been found to induce apoptosis by inhibiting the activity of specific enzymes involved in cell survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating specific caspases. Moreover, this compound has also been found to inhibit the activity of specific enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is its high potency and selectivity towards specific enzymes or proteins. This makes it an attractive compound for use in various biochemical and physiological studies. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify specific targets for its activity. Additionally, researchers can explore the potential of this compound in other scientific research fields, such as neurobiology and immunology.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity towards specific enzymes or proteins make it an attractive compound for use in various biochemical and physiological studies. Further research is needed to fully understand the mechanism of action of this compound and to identify specific targets for its activity.
Métodos De Síntesis
The synthesis of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea involves the reaction of 2-phenyl-1,3-dioxoisoindoline with thiourea in the presence of a catalyst. This reaction results in the formation of the target compound in good yields. The purity of the compound can be enhanced through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. Moreover, this compound has also been studied for its anti-inflammatory and analgesic properties. In addition, researchers have investigated the potential of this compound as a potential drug candidate for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
76892-42-7 |
|---|---|
Fórmula molecular |
C15H11N3O2S |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1-(1,3-dioxoisoindol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H11N3O2S/c19-13-11-8-4-5-9-12(11)14(20)18(13)17-15(21)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,21) |
Clave InChI |
MDYQQQZGCUBRCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)

![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![4-Methoxybenzaldehyde [4,5-bis(tert-butylimino)-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307230.png)
![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)
![2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)
![(6Z)-6-[[(2Z)-2-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307235.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307236.png)